molecular formula C11H12N2O4 B1273712 2-Morpholino-5-nitrobenzaldehyde CAS No. 30742-62-2

2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712
CAS No.: 30742-62-2
M. Wt: 236.22 g/mol
InChI Key: PCGDWIWUQDHQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄. It is known for its unique structure, which includes a morpholine ring and a nitro group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholino-5-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate in N,N-dimethylformamide at 90°C for 4 hours . This method yields a high purity product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-Morpholino-5-nitrobenzoic acid.

    Reduction: 2-Morpholino-5-aminobenzaldehyde.

    Substitution: Various substituted morpholino derivatives depending on the nucleophile used.

Scientific Research Applications

2-Morpholino-5-nitrobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Morpholino-5-nitrobenzoic acid
  • 2-Morpholino-5-aminobenzaldehyde
  • 2-Chloro-5-nitrobenzaldehyde

Comparison: 2-Morpholino-5-nitrobenzaldehyde is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGDWIWUQDHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383471
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-62-2
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Morpholino-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Morpholino-5-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Morpholino-5-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Morpholino-5-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Morpholino-5-nitrobenzaldehyde
Customer
Q & A

Q1: What is the crystal structure of 2-Morpholino-5-nitrobenzaldehyde?

A1: this compound crystallizes in the monoclinic space group P21/n. [] The unit cell dimensions are: a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, and β = 96.888(1)°. [] The crystal structure was solved using direct methods and refined to an R value of 0.0534. [] Within the structure, the morpholine ring adopts a chair conformation. [] The molecular packing is primarily dictated by hydrogen bonding interactions. []

Q2: How do the bond lengths in this compound compare to standard values?

A2: Analysis of the bond lengths in this compound reveals that the carbon-oxygen bonds in the morpholine ring [d(C10-O4) = 1.420(2) Å and d(C9-O4) = 1.422(2) Å] are typical of single bonds between sp3 hybridized carbon and sp2 hybridized oxygen. [] The C7-O3 bond distance of 1.194(1) Å is slightly shorter than the standard value for a C=O double bond, indicating some degree of bond shortening. [] The nitrogen-oxygen bond lengths within the nitro group [d(O1N1) = 1.214(1) Å and d(O2-N1) = 1.207(1) Å] are consistent with typical N-O bonds in nitro groups. [] This observation is further supported by the C1-N1 bond distance of 1.457(1) Å, which aligns with the expected value for a single bond between an aromatic carbon and a nitro group nitrogen. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.